REACTION_CXSMILES
|
Br[C:2](Br)=[CH:3][C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1[Cl:11].C([Li])CCC>C1COCC1>[Cl:11][C:5]1[CH:6]=[C:7]([Cl:10])[CH:8]=[CH:9][C:4]=1[C:3]#[CH:2]
|
Name
|
|
Quantity
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14 g
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Type
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reactant
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Smiles
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BrC(=CC1=C(C=C(C=C1)Cl)Cl)Br
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Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
after being stirred for 1 hour at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was warmed to room temperature
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Type
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STIRRING
|
Details
|
stirred for another hour
|
Type
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CUSTOM
|
Details
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The reaction was quenched with water
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Type
|
EXTRACTION
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Details
|
the product was extracted with hexanes
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over MgSO4
|
Type
|
FILTRATION
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Details
|
filtrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |